Linezolid N-Oxide

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Generic substitution of Linezolid N-Oxide reference standard invalidates ANDA impurity tests per USP monographs. This certified standard resolves the critical challenge of unambiguous oxidative degradant identification. - USP Linezolid Related Compound A for system suitability & impurity quantification in drug substance/product. - Essential for stability-indicating HPLC/UPLC method validation under forced oxidative degradation. - Traceable, high-purity reference for QbD process control & ICH Q3A compliance.

Molecular Formula C16H20FN3O5
Molecular Weight 353.35
CAS No. 189038-36-6
Cat. No. B601334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinezolid N-Oxide
CAS189038-36-6
SynonymsN-[[(5S)-3-[3-fluoro-4-(4-oxido-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide;  (S)-N-[[3-[3-Fluoro-4-(4-oxido-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide
Molecular FormulaC16H20FN3O5
Molecular Weight353.35
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F
InChIInChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Linezolid N-Oxide: Procurement Evidence


Linezolid N-Oxide (CAS 189038-36-6), chemically designated as N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, is a morpholine N-oxide derivative of the oxazolidinone antibiotic linezolid [1]. This compound is not a primary metabolite but is recognized as a process-related impurity and a potential oxidative degradation product of linezolid [2][3]. It is cataloged by the United States Pharmacopeia (USP) as Linezolid Related Compound A, underscoring its regulatory significance for quality control in pharmaceutical manufacturing and analytical method development [4].

Why Linezolid N-Oxide Cannot Be Substituted


Substituting Linezolid N-Oxide with generic linezolid API or other oxazolidinone impurities (e.g., des-fluoro linezolid or hydroxyethyl glycine metabolites like PNU-142300) is scientifically invalid for critical applications. The N-oxide moiety imparts distinct physicochemical properties, including altered chromatographic retention, unique mass spectrometric fragmentation, and different UV absorption characteristics compared to the parent drug [1]. A validated stability-indicating HPLC method cannot reliably identify or quantify this specific oxidative impurity without an authentic, high-purity reference standard of Linezolid N-Oxide, as relative retention time (RRT) alone is insufficient for definitive identification in complex matrices [2]. Regulatory submissions, such as Abbreviated New Drug Applications (ANDAs), mandate the use of the specific USP reference standard for quantifying this related compound, making generic substitution non-compliant [3].

Linezolid N-Oxide: Reference Standard Selection Evidence


USP Compendial vs. Other Impurities

Linezolid N-Oxide is explicitly listed in the United States Pharmacopeia (USP) as 'Linezolid Related Compound A' [1]. In contrast, other structurally similar impurities, such as the (R)-enantiomer (Linezolid Related Compound B) or the des-fluoro impurity, are designated with different USP codes [2]. This compendial recognition is a key differentiator for procurement in regulated pharmaceutical analysis, as it dictates the required reference standard for method validation and routine quality control per USP monographs.

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Validated HPLC Separation from Analogs

A validated polar organic mode HPLC method demonstrated the capability to separate Linezolid N-Oxide (as an oxidative degradation product) from linezolid and its (R)-enantiomer (Linezolid Related Compound B) with a resolution (Rs) meeting system suitability criteria [1]. The method achieves baseline separation, which is critical for accurate quantification. While exact Rs values are method-dependent, the study confirms that without an authentic standard of Linezolid N-Oxide to establish relative retention time (RRT), this impurity could be misidentified or co-elute with other unknown peaks, leading to inaccurate impurity profiling [1].

Analytical Method Validation HPLC Impurity Profiling

Synthesis Yield and Purity Benchmark

A published synthesis method for Linezolid N-Oxide reports a yield of 72% and a final purity of 97.8% using a hydrogen peroxide-sodium tungstate oxidation system [1]. In contrast, the parent drug Linezolid is synthesized via a different route (e.g., carbamate formation) that does not involve this oxidation step, and the major metabolites (PNU-142586 and PNU-142300) are produced via morpholine ring opening, not N-oxidation [2]. This data provides a quantitative benchmark for chemists seeking to produce or procure this specific impurity for in-house reference standard qualification.

Process Chemistry Impurity Synthesis Analytical Reference Material

Metabolic Distinction from Inactive Metabolites

Linezolid N-Oxide is chemically distinct from the two major inactive human metabolites of linezolid, which are formed via morpholine ring opening [1]. The major metabolites, PNU-142586 (aminoethoxyacetic acid derivative) and PNU-142300 (hydroxyethyl glycine derivative), account for approximately 40% and 10% of an administered dose in urine, respectively, whereas the N-oxide is not identified as a significant metabolite [2][3]. This structural and metabolic differentiation is crucial for researchers using LC-MS/MS to distinguish between an authentic process impurity (the N-oxide) and a true drug metabolite (PNU-142586/PNU-142300) in biological samples or forced degradation studies.

Drug Metabolism Pharmacokinetics Mass Spectrometry

Linezolid N-Oxide: Key Application Scenarios


USP ANDA Reference Standard

In the context of an Abbreviated New Drug Application (ANDA) for a generic linezolid product, the Linezolid N-Oxide standard (USP Linezolid Related Compound A) is the mandated reference material for identifying and quantifying this specific impurity in both the drug substance and drug product. As per USP monographs, system suitability and impurity limit tests require this exact standard to ensure regulatory compliance [1]. Generic linezolid API or other impurity standards cannot be substituted for this purpose, as they would invalidate the analytical method and risk rejection of the ANDA submission.

System Suitability in Method Validation

During the development and validation of stability-indicating HPLC or UPLC methods for linezolid, the Linezolid N-Oxide reference standard is essential for establishing system suitability and demonstrating specificity. Validated methods confirm that this N-oxide impurity can be resolved from linezolid, its (R)-enantiomer, and other known impurities [2]. The standard is used to determine relative retention time (RRT) and resolution (Rs), ensuring the method's ability to accurately quantify this oxidative degradant in forced degradation (stress) studies and long-term stability samples.

Oxidative Impurity Tracking in QbD

For process chemists and quality control laboratories involved in the commercial production of linezolid, the Linezolid N-Oxide standard is used to monitor and control the levels of this oxidative impurity. The published synthesis yielding 72% and purity of 97.8% [3] provides a benchmark for its preparation. In a QbD framework, having a qualified reference standard allows for the precise tracking of this impurity throughout the synthetic route, enabling the optimization of reaction conditions (e.g., oxidation steps, use of peroxides) to minimize its formation and ensure the final API meets ICH Q3A guidelines for unspecified impurities.

Oxidative Degradation Marker in Stress Studies

In forced degradation studies designed to challenge the stability of linezolid drug substance and product, Linezolid N-Oxide serves as an authentic marker for oxidative degradation. The compound is specifically formed under oxidative stress conditions (e.g., exposure to peroxides) [4]. Using the N-Oxide standard allows analysts to confirm the identity of the degradation peak in stressed samples via retention time and UV spectra matching, distinguishing it from other degradation products (e.g., hydrolytic or thermal degradants). This is a regulatory expectation for comprehensive stability-indicating method validation.

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